molecular formula C20H19NO3 B4958229 N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide

Cat. No. B4958229
M. Wt: 321.4 g/mol
InChI Key: ZYHJJJSGBCPPRP-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide, also known as HNMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. In biochemistry, N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been used as a probe to study the binding interactions between proteins and small molecules. In materials science, N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been incorporated into polymer matrices to improve their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the scavenging of reactive oxygen species. N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been shown to inhibit the production of interleukin-1β and tumor necrosis factor-α, two key cytokines involved in the inflammatory response. N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has also been shown to scavenge superoxide and hydroxyl radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects
N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic activities. In vitro and in vivo studies have demonstrated that N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and alleviate pain. N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide has also been shown to have a protective effect on the liver and kidney, suggesting its potential as a therapeutic agent for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is its ease of synthesis, which makes it readily available for laboratory-scale studies. N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is also stable under a wide range of conditions, allowing for its use in various experimental settings. However, one of the limitations of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the toxicity and pharmacokinetics of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide, which are important factors to consider when developing it as a therapeutic agent.

Future Directions

There are several future directions for research on N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide. One area of interest is the development of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide-based drugs for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide and its potential as a therapeutic agent. Another area of interest is the use of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide as a probe to study protein-ligand interactions, which could lead to the development of new drugs with improved binding affinity and specificity. Finally, there is a need for more studies on the toxicity and pharmacokinetics of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide, which will be important for its further development as a therapeutic agent.
Conclusion
In conclusion, N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, stability, and range of biochemical and physiological effects make it a promising candidate for further research. While there are still limitations and unknown factors regarding its use, N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide presents exciting opportunities for the development of new drugs and materials.

Synthesis Methods

N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide can be synthesized through a multistep reaction, starting from 2-hydroxy-1-naphthaldehyde and 2-methoxybenzylamine. The reaction involves the formation of a Schiff base intermediate, which is then reduced to yield the final product, N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide. The synthesis method has been optimized to improve the yield and purity of N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide, making it a viable option for laboratory-scale production.

properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(22)21-20(16-9-5-6-10-18(16)24-2)19-15-8-4-3-7-14(15)11-12-17(19)23/h3-12,20,23H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHJJJSGBCPPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1OC)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxynaphthalen-1-yl)-(2-methoxyphenyl)methyl]acetamide

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